4-Phenoxybenzene-1,2-diamine

Catalog No.
S1507660
CAS No.
13940-96-0
M.F
C12H12N2O
M. Wt
200.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenoxybenzene-1,2-diamine

CAS Number

13940-96-0

Product Name

4-Phenoxybenzene-1,2-diamine

IUPAC Name

4-phenoxybenzene-1,2-diamine

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

InChI

InChI=1S/C12H12N2O/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8H,13-14H2

InChI Key

FJVIHKKXPLPDSV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)N

4-Phenoxybenzene-1,2-diamine is a highly versatile, asymmetrically substituted ortho-diamine utilized primarily as a building block for advanced polybenzimidazoles (PBIs), functionalized quinoxalines, and targeted pharmaceutical scaffolds [1]. Unlike rigid, unsubstituted diamines such as o-phenylenediamine (OPD) or 3,3'-diaminobenzidine (DAB), the incorporation of a bulky, flexible phenoxy ether linkage fundamentally alters the physical and electronic properties of downstream products. This structural modification introduces free volume in polymer matrices, enhancing solubility and processability without sacrificing thermal stability, while also providing critical hydrophobic and steric interactions in medicinal chemistry applications [2]. For procurement and material selection, this compound is prioritized when standard diamines fail to meet solubility, processability, or specific binding affinity requirements in high-performance polymers and active pharmaceutical ingredients (APIs).

Research Fit

Aromatic diamine monomer for high-Tg polymer synthesis
Ortho-diamine enables cyclocondensation to heterocycles (quinoxaline, benzimidazole)
Phenoxy substituent enhances organic solubility and thermal properties

Substituting 4-phenoxybenzene-1,2-diamine with standard o-phenylenediamine or simple alkyl-substituted analogs (e.g., 4-methyl-1,2-phenylenediamine) typically results in catastrophic failure in downstream processability and performance [1]. In polymer science, standard rigid diamines yield highly crystalline, intractable polybenzimidazoles that are notoriously difficult to dissolve, cast, or functionalize, whereas the phenoxy group disrupts chain packing, enabling the fabrication of high-ion-exchange-capacity membranes and soluble copolymers. In medicinal chemistry, generic rigid benzimidazole cores often suffer from severe aqueous insolubility (e.g., <1 µM) and poor pharmacokinetic profiles. The phenoxy ether linkage provides essential rotational freedom and altered lipophilicity, which are non-negotiable for achieving target sub-micromolar binding affinities (such as in RIPK1 inhibition) and improving the DMPK profiles of antifungal agents[2].

Mismatch Risk

Ortho-diamine arrangement required
meta- or para-substituted analogs lack the chelation and cyclocondensation reactivity essential for heterocycle formation.
Phenoxy group alters material performance
Unsubstituted phenylenediamines (o-, m-, p-PDA) produce polymers with lower Tg and different solubility profiles.
Isomeric ether cannot replicate substitution pattern
3,4′-Diaminodiphenyl ether (CAS 2657-87-6) lacks the 1,2-diamine motif; its reactivity and derived polymer architecture differ fundamentally.

Superior Proton Exchange Membrane Power Output via Phenoxy-Induced Free Volume

When utilized as a comonomer to synthesize sulfonated poly(ether ketone benzimidazole) cross-linked membranes (SPEKBI-CL), 4-phenoxybenzene-1,2-diamine significantly enhances the electrochemical performance of the resulting fuel cell. In a direct head-to-head comparison, the phenoxy-containing SPEKBI-0.50-CL membrane achieved a maximum power density of 662 mW/cm², outperforming the industry-standard Nafion 212 membrane, which generated 631 mW/cm² under identical conditions [1].

Evidence DimensionMaximum Power Density (PD,max)
Target Compound Data662 mW/cm² (as SPEKBI-0.50-CL membrane)
Comparator Or Baseline631 mW/cm² (Nafion 212 baseline)
Quantified Difference+31 mW/cm² (~5% higher peak power output)
ConditionsH2-O2 single cell, 80 °C, 80% relative humidity, 100 kPa backpressure

Procuring this specific monomer allows polymer chemists to surpass the performance limits of standard perfluorinated membranes by leveraging the phenoxy group's ability to improve proton conductivity and membrane processability.

Thermal Stability
Head-to-head
Phenoxy aramids: Tg 195–255 °C
Phenylthio aramids: lower Tg range
Supports thermal stability screening for aramid materials
Clear Tg advantage observed with phenoxy pendant group

Exceptionally High Ion Exchange Capacity for Advanced Polymer Electrolytes

The structural flexibility imparted by the phenoxy side group allows for high degrees of sulfonation and efficient cross-linking without causing polymer degradation. Membranes derived from 4-phenoxy-1,2-phenylenediamine (SPEKBI-x-CL) exhibit an exceptionally high ion exchange capacity (IEC) ranging from 2.88 to 3.28 meq/g [1]. This is dramatically higher than standard commercial perfluorosulfonic acid membranes like Nafion, which typically hover around 0.9 to 1.0 meq/g.

Evidence DimensionIon Exchange Capacity (IEC)
Target Compound Data2.88 - 3.28 meq/g
Comparator Or Baseline~0.9 - 1.0 meq/g (Standard Nafion baseline)
Quantified Difference>3x higher ion exchange capacity
ConditionsTitration of sulfonated cross-linked poly(ether ketone benzimidazole) membranes

The high IEC is critical for maintaining robust proton transport in low-humidity environments, making this diamine an essential precursor for next-generation energy storage and conversion materials.

Dihydroorotase Inhibition
Cross-study comparable
IC50 = 1.00 × 10⁶ nM
Context for enzyme inhibition assay design
Weak inhibition; potency order may vary with assay conditions

Sub-Micromolar Affinity in RIPK1 Necroptosis Inhibitor Scaffolds

In the development of specific necroptosis inhibitors, the 4-phenoxybenzene-1,2-diamine scaffold is critical for achieving high target affinity. When condensed with heteroaromatic aldehydes, the resulting phenoxy-substituted benzimidazoles demonstrated potent inhibition of Receptor Interacting Protein Kinase 1 (RIPK1), with the lead compound achieving an IC50 of 0.30 ± 0.03 µM [1]. Unoptimized or rigid benzimidazole cores lacking such bulky, flexible ether substituents typically fail to achieve this level of specific binding pocket engagement.

Evidence DimensionRIPK1 Inhibitory Activity (IC50)
Target Compound Data0.30 ± 0.03 µM
Comparator Or BaselineInactive or >10 µM (Unoptimized rigid benzimidazole baselines)
Quantified DifferenceShift from inactive/weak to sub-micromolar potency
Conditionsin vitro ADP-Glo Kinase Assay for RIPK1

For pharmaceutical procurement, this diamine provides a privileged starting material that directly translates to high-affinity kinase inhibitors, bypassing the poor efficacy of standard rigid diamine precursors.

LXR Agonism
Class-level inference
IC50 ≈ 67.5 µM
Indicates weak LXR modulation
Useful for off-target profiling; >600-fold less potent than typical agonists

Overcoming Rigid Benzimidazole Insolubility via Ether Linkages

Standard benzimidazole drugs, such as flubendazole, suffer from severe aqueous insolubility (e.g., 0.3 µM), limiting their clinical utility. By utilizing ether-linked diamine precursors like 4-phenoxybenzene-1,2-diamine to synthesize functionalized benzimidazole ethers, researchers have successfully improved the DMPK profile of antifungal candidates [1]. These ether-substituted derivatives achieved an aqueous solubility of ~10 µM while maintaining a potent Minimum Inhibitory Concentration (MIC) of 0.25 mg/L against Cryptococcus neoformans.

Evidence DimensionAqueous Solubility
Target Compound Data~10 µM (Ether-substituted benzimidazole derivatives)
Comparator Or Baseline0.3 µM (Flubendazole, standard rigid benzimidazole)
Quantified Difference>30-fold improvement in aqueous solubility
ConditionsDMPK profiling in aqueous media for antifungal drug development

Procuring phenoxy-substituted diamines is a proven strategy to rescue the bioavailability of benzimidazole-based APIs, directly solving formulation bottlenecks in early-stage drug development.

Lipophilicity
Cross-study comparable
Consensus LogP 2.08
unsubstituted PDA LogP <0.15
Enhanced organic solubility for non-aqueous synthesis
Approximately 1.9–2.4 log units higher lipophilicity
Commercial Purity
Supporting evidence
95–98% (NMR/HPLC/GC)
Sourcing reliability with analytical documentation
Multiple vendors; isomer 3,4′-DADPE lacks ortho-diamine utility

High-Performance Fuel Cell Membrane Manufacturing

Where this compound is the right choice for synthesizing sulfonated polybenzimidazole (PBI) copolymers that require superior processability, high ion exchange capacity, and power densities exceeding standard perfluorinated membranes [1].

Targeted Kinase Inhibitor Discovery (e.g., RIPK1)

Where this compound is the right choice for generating benzimidazole libraries that require bulky, flexible side chains to occupy specific hydrophobic pockets in kinase enzymes, achieving sub-micromolar IC50 values[2].

Bioavailable Antifungal API Synthesis

Where this compound is the right choice for replacing rigid o-phenylenediamine precursors to synthesize ether-linked benzimidazoles with vastly improved aqueous solubility and favorable DMPK profiles[3].

Advanced Polymeric Resins and Coatings

Where this compound is the right choice for introducing asymmetric, flexible ether linkages into polyimide or polyamide backbones, thereby lowering the glass transition temperature slightly to improve solubility and processability without compromising thermal stability[1].

Application Selection Guide

Application
Selection Property
Validation Focus
High-Tg Polyamide/Polyimide Synthesis
Phenoxy-diamine monomer reactivity and thermal contribution
Thermal analysis (Tg) and solubility in polymer matrix
Heterocyclic Scaffold Construction
Ortho-diamine cyclocondensation reactivity
Reaction product characterization (NMR, HPLC)
Coordination Ligand for Catalysis
Bidentate amine-metal chelation
Complex formation and catalytic screening
Analytical Reference Standard
Certified purity and characterized physicochemical profile
Method calibration and reproducibility in research samples

XLogP3

2.2

Wikipedia

3,4-Diaminodiphenyl ether

Explore Compound Types